molecular formula C22H27N9O2 B2503730 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1428371-40-7

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2503730
CAS RN: 1428371-40-7
M. Wt: 449.519
InChI Key: JQOLEAQQJCRILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H27N9O2 and its molecular weight is 449.519. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of related pyrazolyl and pyridazinyl derivatives has been explored, with some compounds showing promising antiviral activities. For instance, Attaby et al. (2006) synthesized heterocyclic compounds based on pyrazolyl and pyridazinyl scaffolds, which were evaluated for their cytotoxicity and antiviral activities, including anti-HSV1 and anti-HAV-MBB activities (Attaby et al., 2006).

Antibacterial and Antifungal Properties

Compounds structurally related to the query chemical have been investigated for their antibacterial and antifungal properties. For example, Bhatt et al. (2016) reported on the synthesis of sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, which showed significant antimicrobial activities against a range of bacteria and fungi (Bhatt et al., 2016).

Anticancer Activity

The exploration of anticancer properties is a critical area of research for compounds like "2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone." Díaz et al. (2020) synthesized a series of pyrazoles, identifying compounds with potential as σ1 receptor antagonists for pain management, which also implicates their use in cancer pain management (Díaz et al., 2020).

Analgesic Effects

Research into the analgesic effects of related compounds provides insights into their potential therapeutic applications. Savelon et al. (1998) evaluated a series of compounds for their analgesic efficacy, finding some to be more potent than aspirin in certain models (Savelon et al., 1998).

properties

IUPAC Name

1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O2/c32-22(17-33-21-8-7-20(26-27-21)31-12-4-9-23-31)30-15-13-29(14-16-30)19-6-5-18(24-25-19)28-10-2-1-3-11-28/h4-9,12H,1-3,10-11,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOLEAQQJCRILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.